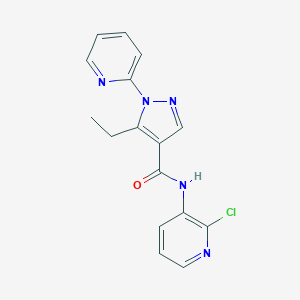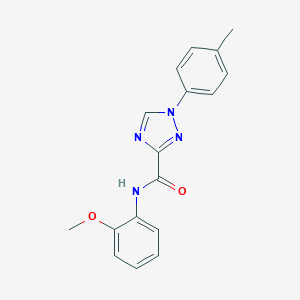
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AG490, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Mechanism of Action
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide selectively inhibits the JAK2 signaling pathway by binding to the ATP-binding site of the kinase domain of JAK2. This prevents the phosphorylation of downstream signaling molecules, including signal transducer and activator of transcription 3 (STAT3) and STAT5, which are involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway by N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to apoptosis of cancer cells and suppression of inflammation and autoimmune responses.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation and autoimmune responses, and modulation of immune cell function. These effects have been observed in various in vitro and in vivo models of cancer, inflammation, and autoimmune disorders.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for JAK2, its ability to inhibit downstream signaling molecules, and its well-established synthesis method. However, there are also some limitations to its use, including its low solubility and stability in aqueous solutions, its potential off-target effects, and its limited bioavailability in vivo.
Future Directions
There are several future directions for the research on N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, including the development of more potent and selective JAK2 inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders, and the exploration of its combination with other drugs for synergistic effects. Additionally, the elucidation of the molecular mechanisms underlying its effects on immune cell function and the identification of biomarkers for patient selection and monitoring will be crucial for its clinical translation.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-methoxybenzoyl chloride to form 2-methoxy-N-(4-methylphenyl)benzamide. This intermediate is then reacted with 2-azidoacetic acid to form N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. The overall yield of the synthesis is around 50%.
Scientific Research Applications
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The JAK2 signaling pathway is known to play a critical role in the development and progression of these diseases. Inhibition of this pathway by N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory effects.
properties
Product Name |
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Molecular Formula |
C17H16N4O2 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-9-13(10-8-12)21-11-18-16(20-21)17(22)19-14-5-3-4-6-15(14)23-2/h3-11H,1-2H3,(H,19,22) |
InChI Key |
IQZLTUXZYFNIGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278810.png)
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)
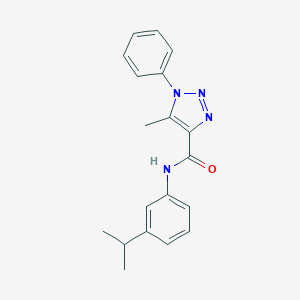
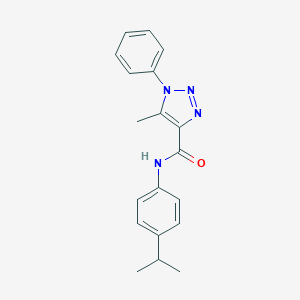
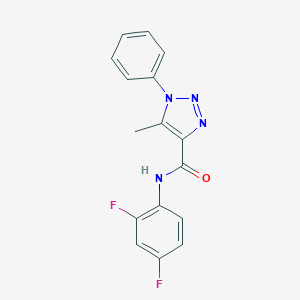
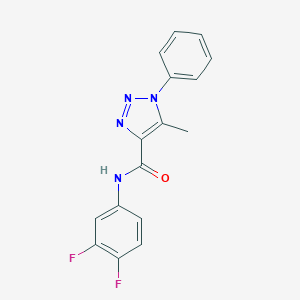
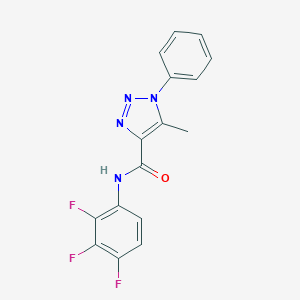
![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
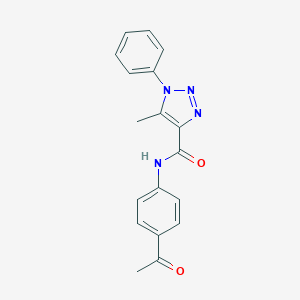
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)
